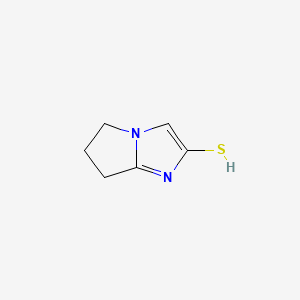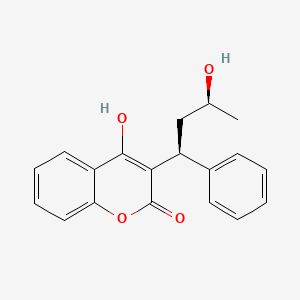
S,S-Warfarin alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S,S-Warfarin alcohol: is a stereoisomer of warfarin, a well-known anticoagulant used to prevent blood clot formation. Warfarin exists as a racemic mixture of two enantiomers, R-warfarin and S-warfarin, each with distinct pharmacological properties. This compound is one of the metabolites formed during the reduction of S-warfarin. This compound retains some anticoagulant activity and is of interest in pharmacological and biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: S,S-Warfarin alcohol can be synthesized through the reduction of S-warfarin. The reduction process typically involves the use of human liver cytosol, which contains enzymes such as carbonyl reductase-1 and aldo-keto reductase-1C3. These enzymes catalyze the reduction of the carbonyl group at position 11 of S-warfarin to form this compound .
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its specific use in research rather than therapeutic applications. the synthesis can be scaled up using bioreactors containing the necessary enzymes and cofactors to facilitate the reduction process under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: S,S-Warfarin alcohol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized back to the carbonyl group, regenerating S-warfarin.
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: S-warfarin.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
S,S-Warfarin alcohol has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and clearance of warfarin and its metabolites.
Enzyme Kinetics: Investigating the activity of reductase enzymes involved in the metabolism of warfarin.
Drug Interactions: Understanding how different drugs interact with warfarin and its metabolites.
Toxicology: Assessing the potential toxic effects of warfarin metabolites on various biological systems
Wirkmechanismus
S,S-Warfarin alcohol exerts its effects by inhibiting the enzyme vitamin K epoxide reductase (VKORC1). This inhibition prevents the regeneration of reduced vitamin K, which is essential for the γ-carboxylation of clotting factors II, VII, IX, and X. As a result, the synthesis of these clotting factors is impaired, leading to reduced blood clotting ability .
Vergleich Mit ähnlichen Verbindungen
R,S-Warfarin alcohol: Another stereoisomer of warfarin alcohol with different pharmacological properties.
R-Warfarin: The R-enantiomer of warfarin, which is less potent as an anticoagulant compared to S-warfarin.
S-Warfarin: The S-enantiomer of warfarin, which is more potent and commonly used in clinical settings
Uniqueness: S,S-Warfarin alcohol is unique due to its specific stereochemistry, which influences its interaction with enzymes and receptors. This stereospecificity affects its pharmacokinetics, pharmacodynamics, and overall biological activity, making it a valuable compound for research purposes .
Eigenschaften
CAS-Nummer |
40281-80-9 |
|---|---|
Molekularformel |
C19H18O4 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
4-hydroxy-3-[(1S,3S)-3-hydroxy-1-phenylbutyl]chromen-2-one |
InChI |
InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15-/m0/s1 |
InChI-Schlüssel |
ZUJMMGHIYSAEOU-WFASDCNBSA-N |
Isomerische SMILES |
C[C@@H](C[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Kanonische SMILES |
CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


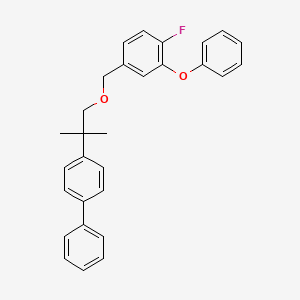
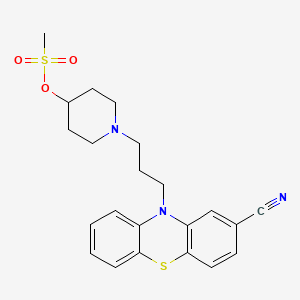
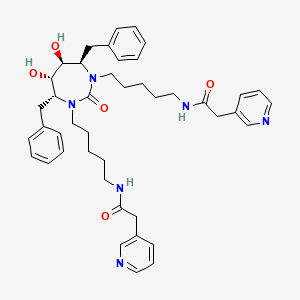
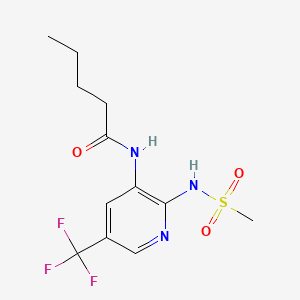
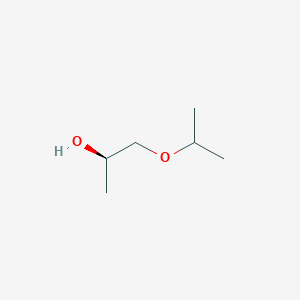
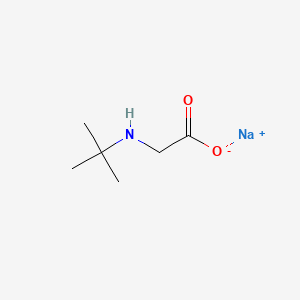
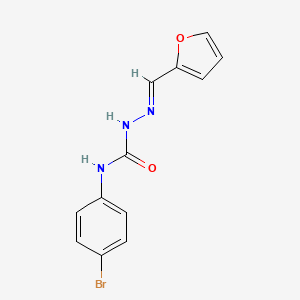
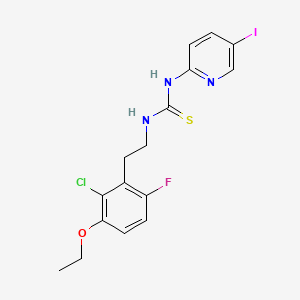
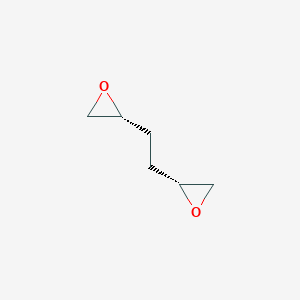
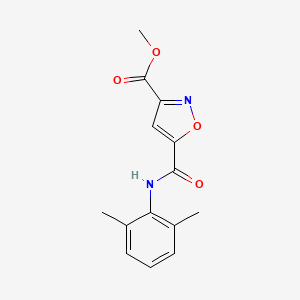
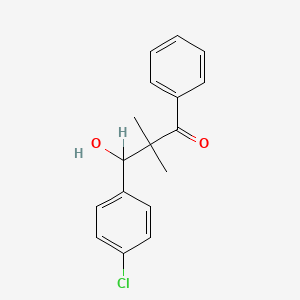
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12727536.png)

